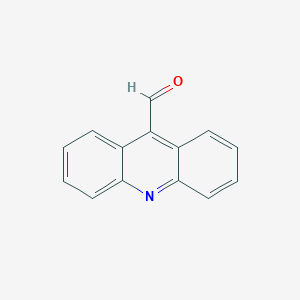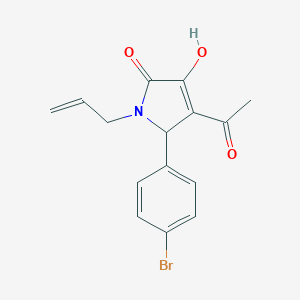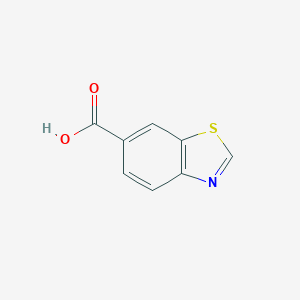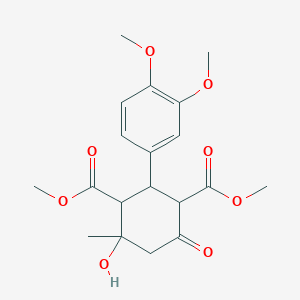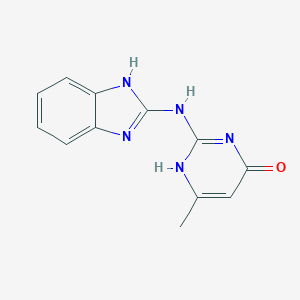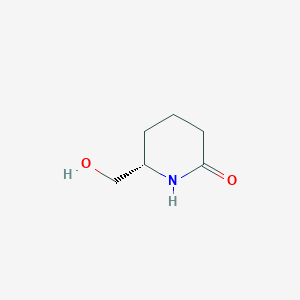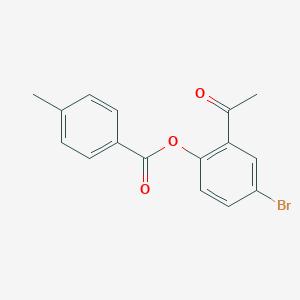
2,4-Dichloro-1-(((2,4-dichlorobenzyl)thio)methyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dichloro-1-(((2,4-dichlorobenzyl)thio)methyl)benzene is a chemical compound that is widely used in scientific research for its diverse applications. This compound is also known as DCB, and it is a member of the benzene family. The chemical formula for DCB is C14H10Cl4S, and its molecular weight is 373.1 g/mol.
Aplicaciones Científicas De Investigación
DCB has a wide range of applications in scientific research. It is commonly used as a reagent in organic synthesis, as well as in the development of new drugs. DCB has been found to have antibacterial, antifungal, and antiviral properties, which make it a valuable tool in the study of infectious diseases. Additionally, DCB has been shown to have anticancer properties, making it a promising candidate for cancer therapy.
Mecanismo De Acción
The mechanism of action of DCB is not fully understood. However, it is believed that DCB works by inhibiting the biosynthesis of essential molecules in bacterial and fungal cells. This leads to the disruption of cell wall formation and ultimately, cell death.
Efectos Bioquímicos Y Fisiológicos
DCB has been shown to have a number of biochemical and physiological effects. It has been found to inhibit the growth of a wide range of bacteria and fungi, including Staphylococcus aureus, Escherichia coli, and Candida albicans. DCB has also been found to induce apoptosis in cancer cells, leading to their death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using DCB in lab experiments is its broad spectrum of activity against bacteria, fungi, and cancer cells. Additionally, DCB is relatively easy to synthesize and is readily available. However, one of the limitations of using DCB is its potential toxicity. DCB has been shown to be toxic to some types of cells, and caution should be taken when handling this compound.
Direcciones Futuras
There are many potential future directions for research on DCB. One area of interest is the development of new drugs based on DCB. DCB has been shown to have promising anticancer properties, and further research in this area could lead to the development of new cancer therapies. Additionally, DCB could be used in the development of new antibiotics to combat antibiotic-resistant bacteria. Finally, research on the mechanism of action of DCB could lead to a better understanding of how this compound works and how it could be used to treat a variety of diseases.
Métodos De Síntesis
DCB is synthesized through a series of chemical reactions. The starting material is 2,4-dichlorobenzyl chloride, which is reacted with sodium thiomethoxide to form 2,4-dichlorobenzyl thioether. This intermediate is then reacted with 2,4-dichlorobenzyl chloride again to form DCB.
Propiedades
Número CAS |
6295-41-6 |
|---|---|
Nombre del producto |
2,4-Dichloro-1-(((2,4-dichlorobenzyl)thio)methyl)benzene |
Fórmula molecular |
C14H10Cl4S |
Peso molecular |
352.1 g/mol |
Nombre IUPAC |
2,4-dichloro-1-[(2,4-dichlorophenyl)methylsulfanylmethyl]benzene |
InChI |
InChI=1S/C14H10Cl4S/c15-11-3-1-9(13(17)5-11)7-19-8-10-2-4-12(16)6-14(10)18/h1-6H,7-8H2 |
Clave InChI |
OSXGEIHFRWKWMQ-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1Cl)Cl)CSCC2=C(C=C(C=C2)Cl)Cl |
SMILES canónico |
C1=CC(=C(C=C1Cl)Cl)CSCC2=C(C=C(C=C2)Cl)Cl |
Otros números CAS |
6295-41-6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



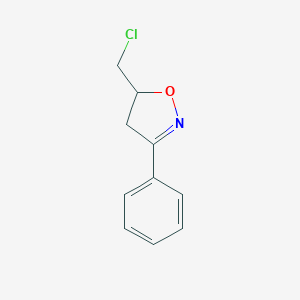
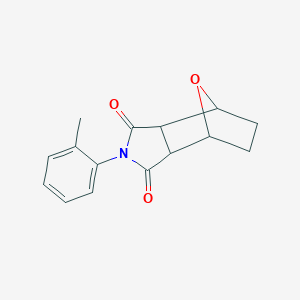
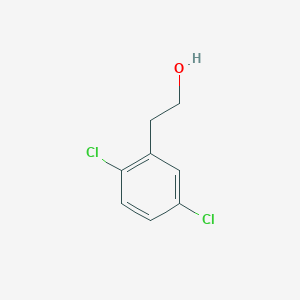
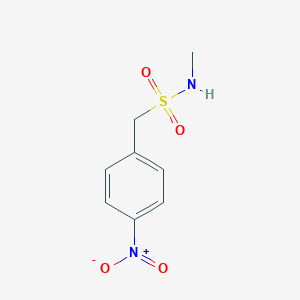
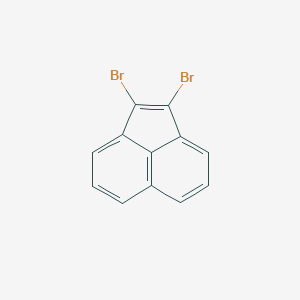
![2-[(4-Chloroanilino)(phenyl)methyl]cyclohexanone](/img/structure/B184195.png)
